N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
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Overview
Description
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g/mol . This compound is known for its unique structure, which includes a nitro group, a benzene ring, and an oxime functional group attached to a dichlorobenzyl moiety. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine typically involves the reaction of 3-nitrobenzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxime bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group and oxime functional group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dichlorobenzyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:
3-nitrobenzaldehyde oxime: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-dichlorobenzyl oxime:
3-nitrobenzenecarbaldehyde O-(2,4-dichlorophenyl)oxime: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C14H10Cl2N2O3 |
---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2 |
InChI Key |
ZIFVCSOHVFNVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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